molecular formula C18H13NO3 B11836495 3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid CAS No. 88826-07-7

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid

Katalognummer: B11836495
CAS-Nummer: 88826-07-7
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: ZKQQOEKFXGIIRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is an organic compound with the molecular formula C18H13NO3 and a molecular weight of 291.309 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a benzoic acid moiety, and an imine linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of 3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-aminobenzoic acid . The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Analyse Chemischer Reaktionen

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of fluorescent sensors for detecting metal ions such as Hg2+ and Al3+.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its fluorescent properties are attributed to the interaction between the compound and metal ions, leading to changes in its electronic structure and emission characteristics . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Vergleich Mit ähnlichen Verbindungen

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid can be compared with other similar compounds, such as:

  • 2-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
  • 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
  • 5-Benzoylamino-2-hydroxy-benzoic acid

These compounds share similar structural features but differ in the position of the functional groups, which can lead to variations in their chemical properties and applications .

Eigenschaften

CAS-Nummer

88826-07-7

Molekularformel

C18H13NO3

Molekulargewicht

291.3 g/mol

IUPAC-Name

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid

InChI

InChI=1S/C18H13NO3/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-19-14-6-3-5-13(10-14)18(21)22/h1-11,20H,(H,21,22)

InChI-Schlüssel

ZKQQOEKFXGIIRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC(=C3)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.